cis-1,2-Dibenzoylethylene

Thermal analysis Phase behavior Crystallography

Sourcing isomerically pure cis-1,2-dibenzoylethylene is critical for reproducible stereospecific synthesis and DSC calibration; even minor trans contamination skews melting behavior due to the documented 30:70 cis/trans eutectic (ΔH = 100.1 J/g). • Distinct DSC onset ~132°C vs. trans ~109°C enables unambiguous isomeric identification and binary phase diagram construction. • More negative reduction potential than trans isomer supports stereoelectronic probe studies of electron transfer. • Validated substrate for [2+2] photocycloaddition and ZOG rearrangement; suitable as HPLC/GC reference standard for cis/trans quantification.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 959-27-3
Cat. No. B14747115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dibenzoylethylene
CAS959-27-3
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11-
InChIKeyWYCXGQSQHAXLPK-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,2-Dibenzoylethylene Physicochemical Profile and Procurement


cis-1,2-Dibenzoylethylene (CAS 959-27-3), systematically named (Z)-1,4-diphenyl-2-butene-1,4-dione, is a synthetic α,β-unsaturated 1,4-enedione with the molecular formula C16H12O2 and a monoisotopic mass of 236.08373 g/mol [1]. The compound is characterized by a cis (Z) configuration around the central carbon-carbon double bond, which imposes distinct steric constraints and conformational preferences relative to its trans (E) isomer [2]. As a specialized fine chemical intermediate, its procurement relevance stems from documented stereospecific reactivity in photochemical and thermal transformations, with a calculated LogP of 3.62 [1] and a topological polar surface area (tPSA) of 34.1 Ų .

Configuration Cis (Z) stereochemistry with distinct conformational constraints
Research Context Photochemical and thermal transformation studies
Selection Attribute Isomer-specific sourcing for analytical reproducibility

Why cis-1,2-Dibenzoylethylene Cannot Be Substituted by the trans-Isomer


The cis (Z) and trans (E) isomers of 1,2-dibenzoylethylene, along with other 1,4-enedione analogs, exhibit fundamentally divergent physicochemical properties and reaction profiles that preclude generic substitution. DSC analysis reveals that the cis isomer possesses a higher melting point (onset ~132°C) and a distinct enthalpy of fusion compared to the trans isomer (onset ~109°C), reflecting different crystalline packing forces [1]. Moreover, the two isomers form a binary eutectic system with a specific eutectic composition of approximately 30 wt% cis / 70 wt% trans, meaning that even modest cross-contamination drastically alters the melting behavior of the bulk material [1]. Electrochemically, the cis isomer undergoes reduction at more negative potentials than the trans isomer [2], and photochemically, the trans isomer absorbs at longer wavelengths [3]. These stereochemically determined differences directly impact synthetic outcomes, analytical reproducibility, and downstream purification, rendering isomer-specific sourcing essential rather than optional.

Thermal identity Melting onset differs substantially between isomers; thermal markers may not transfer, altering crystallization behavior and purity assessment
Eutectic formation Isomeric contamination may form eutectic mixtures; phase behavior can shift with composition, complicating purification workflows
Photochemical selectivity UV-Vis absorption profiles differ; wavelength-selective photochemistry outcomes may not reproduce with the trans isomer

Quantitative Evidence: cis-1,2-Dibenzoylethylene vs. trans-Isomer


Melting Point: cis-Isomer vs. trans-Isomer

Differential scanning calorimetry (DSC) studies directly comparing pure cis- and trans-1,2-dibenzoylethylene demonstrate that the cis isomer (CAS 959-27-3) has a significantly higher melting onset temperature than the trans isomer (CAS 959-28-4). This thermal distinction is a primary physical identifier and a critical quality control parameter [1].

Melting point
Head-to-head
~132 °C onset (cis)
vs ~109 °C (trans)
Supports isomer identity verification upon receipt
ΔT onset ≈ 23 °C by DSC; direct head-to-head comparison
Thermal analysis Phase behavior Crystallography

Eutectic Composition in cis/trans Mixtures

DSC analysis of mixtures of cis- and trans-1,2-dibenzoylethylene revealed a well-defined binary eutectic system. The eutectic composition was determined to be 30 wt% cis-isomer and 70 wt% trans-isomer. A plot of eutectic peak enthalpy of fusion (ΔH) versus wt% cis composition confirmed a maximum enthalpy of 100.1 J/g precisely at the 30% cis eutectic point [1].

Eutectic composition
Head-to-head
30 wt% cis / 70 wt% trans
ΔH 100.1 J/g at eutectic
Informs isomeric impurity impact assessment
Binary eutectic system context; DSC thermogram of mixtures
Phase diagram Eutectic mixture Solid-state chemistry

UV-Vis Absorption: Bathochromic Shift for trans-Isomer

Spectroscopic analysis of the two isomers demonstrates that the absorption band of the trans isomer lies at a longer wavelength (bathochromic shift) than that of the cis isomer [1]. This difference in electronic absorption spectra enables selective photochemical excitation of one isomer over the other, a key principle exploited in photoisomerization experiments [2].

UV-Vis absorption
Reported
cis: shorter λmax
trans: longer λmax (bathochromic shift)
Supports wavelength-selective photochemical study design
Qualitative bathochromic shift reported; solution UV-Vis analysis
UV-Vis spectroscopy Photochemistry Isomerization

Reduction Potential: cis-Isomer vs. trans-Isomer

Electrochemical studies on the reductive coupling and isomerization of electrogenerated radical ions of cis- and trans-1,2-dibenzoylethylene indicate that the cis-isomer is reduced at more negative potentials compared to the trans-isomer. Furthermore, the radical anion derived from the trans-isomer exhibits greater stability than that from the cis-isomer [1].

Reduction potential
Reported
cis: reduced at more negative potential
trans: radical anion more stable
Supports stereoelectronic probe molecule selection
Isomerization rate constant ~100 s⁻¹ reported
Electrochemistry Reduction potential Radical ion stability

Application Scenarios for cis-1,2-Dibenzoylethylene


Stereospecific Photochemical Synthesis

As a well-characterized cis-enedione, cis-1,2-dibenzoylethylene serves as a defined substrate for investigating stereospecific photochemical reactions, including [2+2] cycloadditions and the Zimmerman-O'Connell-Griffin (ZOG) rearrangement to yield β-lactams and β-lactones [1]. Its distinct absorption spectrum (shorter wavelength than the trans-isomer) allows for selective excitation and mechanistic probing of light-driven isomerization pathways [2].

Precision Calorimetry and Phase Diagram Construction

The precisely characterized melting point (~132°C onset) and the defined 30:70 cis/trans eutectic composition (ΔH = 100.1 J/g) [3] make cis-1,2-dibenzoylethylene an excellent model compound for teaching and calibrating differential scanning calorimetry (DSC) instruments, as well as for constructing binary phase diagrams in academic and industrial training laboratories.

Electrochemical Probing of Stereoelectronic Effects

The documented difference in reduction potentials between the cis- and trans-isomers—with the cis-isomer reducing at more negative potentials [4]—positions cis-1,2-dibenzoylethylene as a valuable probe molecule for investigating stereoelectronic effects on electron transfer processes and the stability of electrogenerated radical ions.

Analytical Reference Standard for Isomer Purity

Given its distinct melting point (~132°C) [3] and chromatographic behavior relative to the trans-isomer, pure cis-1,2-dibenzoylethylene serves as an analytical reference standard for the development and validation of HPLC, GC, or TLC methods designed to separate and quantify cis/trans isomeric mixtures in reaction monitoring and quality control workflows.

Application
Selection Property
Validation Focus
Photochemical stereospecific synthesis research
Cis-enedione photoreactivity context
Wavelength-selective excitation review
DSC calibration and phase diagram studies
Reported thermal characterization context
Binary eutectic system verification
Stereoelectronic effect investigation
Reported reduction potential context
Radical ion stability and isomerization review
Isomer purity analytical reference
Stereochemical reference context
Cis/trans separation method validation

Technical Documentation Hub

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